N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h1-11,13H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCRYRMAZFGELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit various protein kinases. These kinases play crucial roles in cell proliferation, differentiation, migration, metabolism, and apoptosis.
Mode of Action
Compounds with similar structures have been reported to inhibit protein kinases, thereby disrupting cell proliferation and inducing apoptosis.
Biological Activity
N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in cancer therapy, anti-inflammatory treatments, and antimicrobial interventions.
Chemical Structure and Synthesis
The molecular structure of this compound features a pyrazolo[3,4-d]pyrimidine core linked to a phenyl group and a thioether moiety. The synthesis typically involves multiple steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Thioether Formation : The core is then reacted with a thiol derivative under nucleophilic substitution conditions to introduce the thioether linkage.
Anticancer Properties
Research indicates that N-phenyl derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. Notably:
- Mechanism of Action : The compound binds to specific protein kinases, inhibiting their activity and disrupting critical cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Effects
N-phenyl derivatives have also been evaluated for their anti-inflammatory properties. They have shown potential in reducing inflammation markers and mediating immune responses. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial effects against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Study 1: Anticancer Activity
In a study assessing the anticancer efficacy of N-phenyl derivatives, it was found that compounds similar to this compound exhibited EC50 values ranging from 30 to 70 nM against various cancer cell lines. These compounds effectively induced apoptosis and inhibited tumor growth in vivo models .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives found that these compounds significantly reduced levels of TNF-alpha and IL-6 in cellular models exposed to inflammatory stimuli. This suggests their potential use in treating inflammatory diseases .
Study 3: Antimicrobial Efficacy
A series of experiments demonstrated that N-phenyl derivatives showed notable activity against several pathogenic strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and various fungi. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antimicrobial agents, indicating superior efficacy .
Data Summary
Scientific Research Applications
Pyrazolo[3,4-d]pyrimidine derivatives show promise in various biological activities, particularly as antitumor and anticonvulsant agents .
Antitumor Activity:
- A pyrazolo[3,4-d]pyrimidine scaffold exhibited high inhibitory activity against tumor cell lines .
- Compound 1a , bearing this scaffold, demonstrated significant apoptosis induction in A549 cells (a human lung cancer cell line) at low micromolar concentrations . The IC50 for A549 cells was 2.24 µM, compared to 9.20 µM for doxorubicin, a positive control .
- The pyrazolo[3,4-d]pyrimidine scaffold is crucial for anti-proliferative activity . For example, analog 1d inhibited proliferation of human breast MCF-7 cells with an IC50 value of 1.74 µM, while the IC50 of the parent compound 1a was 42.3 µM .
- N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines can induce apoptosis in cancer cells derived from human solid tumors .
Anticonvulsant Activity:
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity in animal models of epilepsy .
- Modification of a heterocyclic imide ring into a chain amide bond can affect anticonvulsant activity .
- Several molecules showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .
- One derivative, compound 20 , was observed as a moderate binder to neuronal voltage-sensitive sodium channels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations :
- Methoxy groups () enhance lipophilicity, favoring membrane permeability.
- Linker Variations : Replacing the thioether with a piperazine moiety () introduces basicity and conformational flexibility, which may alter receptor binding kinetics.
Anticancer Potential
- EGFR-TK Inhibition : A fluorophenyl-substituted analog (compound 71 in ) demonstrated EGFR-TK inhibition (IC₅₀ = 1.2 µM) and antiproliferative activity against MCF-7 and A-549 cells. The target compound lacks fluorine, suggesting reduced efficacy unless modified.
- Cytotoxicity : Piperazine-linked analogs (e.g., XIIe in ) showed moderate activity in cancer cell lines, attributed to improved solubility and target engagement.
Anticonvulsant Activity
- Piperazine Derivatives : N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives exhibited anticonvulsant effects in MES seizure models, with 3-(trifluoromethyl)anilide analogs being most potent . The target compound’s thioether linker may reduce CNS penetration compared to piperazine-based analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
